REACTION_CXSMILES
|
[NH2-].[Li+].[CH3:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:12]([O:18]CC)(=O)[CH2:13][CH2:14][CH2:15][CH3:16].Cl.[C:22](OC)(C)(C)[CH3:23]>>[CH3:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4](=[O:11])[CH2:3][C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:22][CH3:23] |f:0.1|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCCC)=O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OCC
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 35° C. for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the resultant mixed liquid
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
the oil phase was extracted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
For purification of the resultant
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
ADDITION
|
Details
|
a copper acetate aqueous solution was added
|
Type
|
CUSTOM
|
Details
|
crystallization of a copper complex of the concentrate, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in MTBE
|
Type
|
ADDITION
|
Details
|
mixed with a sulfuric acid aqueous solution
|
Type
|
EXTRACTION
|
Details
|
the oil phase was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC(CC(CCCCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 151 mmol | |
AMOUNT: MASS | 36.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |